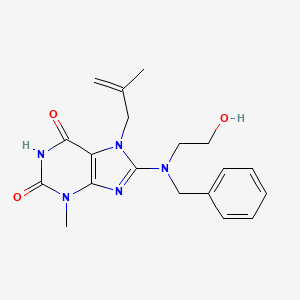

![molecular formula C18H13ClF3N3O3S B2870985 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide CAS No. 2059277-96-0](/img/structure/B2870985.png)

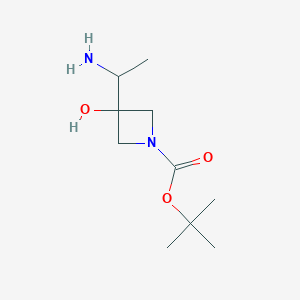

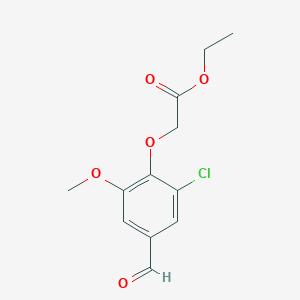

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It’s also known as 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridin-2-yl group attached to a benzene-1-sulfonamide via an oxygen atom . It also contains a trifluoromethyl group attached to the pyridin-2-yl group .Physical and Chemical Properties Analysis

The compound has a molecular weight of 372.15 . It’s a solid at room temperature . The boiling point is between 69-72 degrees .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

- Synthetic Pathways and Chemical Properties : Studies have described synthetic routes for compounds bearing structural similarity to 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide, demonstrating the feasibility of generating complex molecules with fluorinated components and sulfonamide groups. These synthetic methods enable the creation of molecules with potential application in medicinal chemistry and material science (Nadano et al., 2006), (Moshchitskii et al., 1972).

- Molecular Structure and Analysis : Quantum mechanical calculations and spectroscopic analyses (FT-IR, FT-Raman, UV) have been conducted on compounds with sulfonamide groups, providing insights into their molecular structures, vibrational frequencies, and electronic properties. These studies are crucial for understanding the reactivity and potential applications of such compounds in various fields, including materials science (Govindasamy & Gunasekaran, 2015).

Materials Science and Engineering

- Optical and Magnetic Properties : The unusual electronic effects of electron-withdrawing sulfonamide groups have been explored in materials science, particularly in the development of optically and magnetically active materials. These studies help in designing new materials for electronic and photonic applications (Edder et al., 2000).

Biological Applications

- Antimicrobial and Antioxidant Activities : Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds offer potential as novel therapeutic agents against various microbial infections and oxidative stress-related diseases (Poręba et al., 2015), (Badgujar et al., 2018).

Chemical Reactions and Mechanisms

- Cyclization Reactions : The compound and its derivatives have been utilized in cyclization reactions, showcasing their versatility in synthesizing complex heterocyclic structures. These reactions are fundamental in the development of new pharmaceuticals and agrochemicals (Haskins & Knight, 2002).

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis .

Mode of Action

The compound acts as an inhibitor of ACC . By binding to the active site of the enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, thereby disrupting fatty acid synthesis .

Biochemical Pathways

The inhibition of ACC affects the fatty acid synthesis pathway . This disruption can lead to a decrease in the production of important cellular components, such as phospholipids, which are essential for cell membrane integrity . The downstream effects include impaired cell growth and proliferation .

Pharmacokinetics

Metabolism often involves hydrolysis, and excretion is typically via the renal route .

Result of Action

The molecular effect of the compound’s action is the inhibition of fatty acid synthesis . On a cellular level, this can lead to impaired cell growth and proliferation, as fatty acids are essential components of cell membranes . In organisms, this can result in the effective control of harmful bacteria or pests .

Action Environment

Environmental factors such as temperature, pH, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH values might affect the compound’s structure and consequently its efficacy. Additionally, the presence of other substances might interfere with the compound’s ability to reach its target or could lead to the formation of inactive complexes .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O3S/c19-16-9-12(18(20,21)22)10-24-17(16)28-14-4-6-15(7-5-14)29(26,27)25-11-13-3-1-2-8-23-13/h1-10,25H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOMPDFEUCIMTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

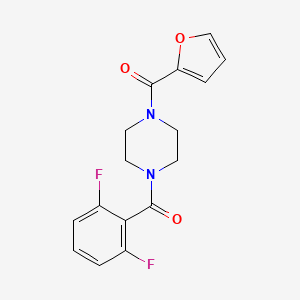

![2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride](/img/structure/B2870906.png)

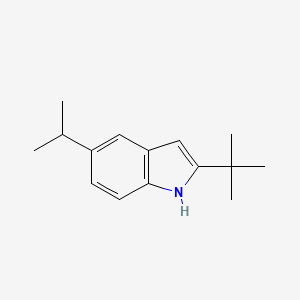

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2870908.png)

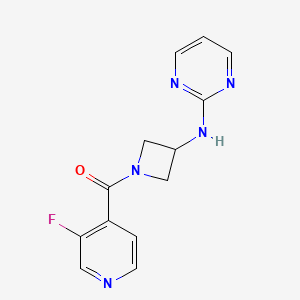

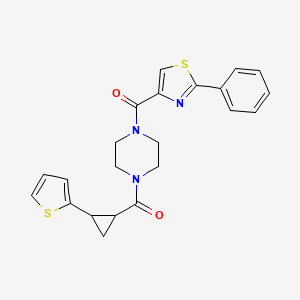

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2870914.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2870916.png)